5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are often upregulated in various types of tumors .
Pharmacokinetics
Its molecular weight is 24109 , which suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of signaling pathways such as the FGFR (fibroblast growth factor receptor) pathway, which is often dysregulated in cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of target enzymes, such as kinases, preventing their normal function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The study of these metabolic pathways can provide insights into the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in more complex biaryl or heteroaryl compounds .
Scientific Research Applications
5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution reactions.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methoxy group, which affects its electronic properties and reactivity.
6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine substituent, making it less versatile in coupling reactions.
Uniqueness
The presence of both bromine and methoxy groups in 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine enhances its reactivity and allows for a wider range of chemical modifications compared to its analogs . This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-6-methoxy-1-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-3-6-5-7(10)9(13-2)11-8(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBCFVYXAPGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(N=C21)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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